1,3,3,3-Tetrafluoroprop-1-ene chemical properties and structure
1,3,3,3-Tetrafluoroprop-1-ene chemical properties and structure
An In-depth Technical Guide to 1,3,3,3-Tetrafluoroprop-1-ene: Chemical Properties and Structure
Authored by a Senior Application Scientist
Foreword: The global imperative to mitigate climate change has catalyzed a paradigm shift in the chemical industry, particularly in the development of next-generation fluorocarbons. 1,3,3,3-Tetrafluoroprop-1-ene, commercially known as HFO-1234ze, stands at the forefront of this transition. This hydrofluoroolefin (HFO) was engineered to replace high-global-warming-potential (GWP) hydrofluorocarbons (HFCs), such as R-134a, offering a sustainable alternative without compromising performance in many applications.[1][2] Its negligible GWP and zero ozone depletion potential (ODP) have made it a substance of intense interest not only in industrial applications like refrigeration and foam blowing but also in high-purity sectors, including pharmaceuticals as a propellant for metered-dose inhalers (MDIs).[1][2][3] This guide provides a comprehensive technical overview of its molecular structure, chemical properties, and the scientific rationale behind its applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereoisomerism
The fundamental characteristics of 1,3,3,3-Tetrafluoroprop-1-ene stem from its molecular structure, C₃H₂F₄.[1] The presence of a carbon-carbon double bond (C=C) introduces rigidity and results in the existence of two geometric isomers: trans-(E) and cis-(Z).[1][4][5]
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(E)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(E)): The trans-isomer is the commercially significant form, valued for its thermodynamic properties suitable for replacing R-134a.[1][6] Its IUPAC name is (1E)-1,3,3,3-Tetrafluoroprop-1-ene.[1][7]
-
(Z)-1,3,3,3-Tetrafluoroprop-1-ene (HFO-1234ze(Z)): The cis-isomer has different physical properties, including a higher boiling point, which makes it less suitable for direct R-134a replacement but potentially useful in specific high-temperature applications.[5][8][9]
The structural disparity between these isomers leads to significant differences in their physical properties, which are critical for application-specific selection.
Comparative Properties of (E) and (Z) Isomers
| Property | (E)-1,3,3,3-Tetrafluoroprop-1-ene | (Z)-1,3,3,3-Tetrafluoroprop-1-ene |
| CAS Number | 29118-24-9[1][7] | 29118-25-0[9] |
| Boiling Point | -19 °C (-2.2 °F)[1][8] | 9.8 °C (49.6 °F)[5] |
| Critical Temperature | 109.4 °C (228.9 °F)[1][8] | 153.7 °C (308.7 °F)[5] |
| Commercial Focus | Primary form for refrigerants, propellants, and blowing agents.[1][2] | Niche applications, e.g., high-temperature heat pumps.[5] |
Molecular Geometry Insights
Structural investigations using gas electron diffraction and low-temperature single-crystal X-ray diffraction have provided precise data on the molecular geometry of HFO-1234ze(E).[10] The molecule exhibits a planar C=C-H-F arrangement, with the trifluoromethyl (-CF₃) group positioned trans to the fluorine atom across the double bond. In the crystalline phase, molecules aggregate via C-H---F intermolecular contacts, influencing its solid-state properties.[1]
Caption: Molecular structures of (E) and (Z) isomers of 1,3,3,3-Tetrafluoroprop-1-ene.
Physicochemical and Thermodynamic Properties
The utility of HFO-1234ze(E) is defined by its distinct physicochemical and thermodynamic characteristics. Extensive experimental measurements have been conducted to characterize its behavior across a wide range of temperatures and pressures, forming the basis for its application in engineered systems.[11] An accurate Helmholtz equation of state has been formulated to model its properties for engineering design and simulation.[12][13]
Key Physicochemical Data for HFO-1234ze(E)
| Property | Value | Source(s) |
| Chemical Formula | C₃H₂F₄ | [1][7] |
| Molar Mass | 114.04 g/mol | [1][7] |
| Boiling Point (at 1 atm) | -19 °C | [1] |
| Melting Point | -156 °C | [1] |
| Critical Temperature | 109.4 °C | [1] |
| Critical Pressure | 36.36 bar (3.636 MPa) | [1] |
| Critical Density | 30.5 lbm/ft³ (488.5 kg/m ³) | [8] |
| Liquid Density (at 25°C) | 72.61 lbm/ft³ (1163 kg/m ³) | [8] |
| Vapor Pressure (at 25°C) | ~498 kPa (72.3 psia) | [8][14] |
| Solubility in Water | 0.373 g/L | [1] |
| Ozone Depletion Potential (ODP) | 0 | [1][8] |
| Global Warming Potential (GWP, 100-yr) | < 1 | [1][8] |
| ASHRAE Safety Classification | A2L (Lower toxicity, Lower flammability) | [1][5][6] |
Expert Insight: While HFO-1234ze(E) is often cited as a replacement for HFC-134a, it is not a "drop-in" substitute.[1] Its volumetric cooling capacity is lower, and it exhibits higher pressure drops during heat transfer.[1] Consequently, system optimization—including modifications to compressors, evaporators, and condensers—is necessary to achieve equivalent performance.[1] This engineering consideration is paramount for professionals designing new equipment or considering retrofitting existing systems.
Chemical Reactivity, Stability, and Environmental Fate
The chemical behavior of HFO-1234ze(E) is dominated by the reactivity of its C=C double bond, which is the key to its favorable environmental profile.
Atmospheric Chemistry
The double bond makes the molecule susceptible to attack by hydroxyl (•OH) radicals in the troposphere. This rapid degradation leads to a very short atmospheric lifetime (approximately 18 days), which is the reason for its ultra-low GWP.[6][15]
However, the atmospheric breakdown pathway is complex. One of the secondary products can be HFC-23, a potent greenhouse gas with a GWP of 14,800.[1] Another degradation product is trifluoroacetic acid (TFA), a persistent per- and polyfluoroalkyl substance (PFAS).[16] Computational models suggest that the yield of TFA from HFO-1234ze(E) is low (0-4%) and that the majority degrades into formyl fluoride.[16] The formation of these byproducts is an area of active research and regulatory consideration.
Thermal Stability and Combustion
HFO-1234ze(E) possesses good thermal stability for its intended applications.[17] However, at elevated temperatures, such as those encountered during combustion, it decomposes. Combustion experiments have identified the primary hazardous products as:
This underscores the need for careful handling, adequate ventilation, and appropriate safety protocols in environments where high temperatures or ignition sources may be present.
Flammability
Under ASHRAE Standard 34, HFO-1234ze(E) is classified as an A2L refrigerant, indicating low toxicity and mild flammability.[1][5] A key safety feature is that it is non-flammable in air at temperatures below 30°C.[5] Its flammability limits in air at 100°C are 7% to 12% by volume.[5] This contrasts with highly flammable hydrocarbon refrigerants (A3 class), making A2L fluids a manageable solution in many engineered systems provided that risk assessments are performed and safety standards (e.g., UL 60335-2-89) are met.[6]
Synthesis Pathway
The industrial production of HFO-1234ze typically involves the catalytic dehydrofluorination of a saturated hydrofluorocarbon precursor, most commonly 1,1,1,3,3-pentafluoropropane (HFC-245fa).[1][2] This elimination reaction removes a hydrogen and a fluorine atom to create the double bond.
The choice of catalyst and reaction conditions (e.g., temperature, pressure) is critical as it influences the isomeric ratio of the product. For example, dehydrofluorination of liquid HFC-245fa with a strong base like aqueous caustic can yield a mixture containing 13-15% of the (Z)-isomer.[1] Post-synthesis isomerization steps can be employed to convert the less desired (Z)-isomer to the commercially valuable (E)-isomer.[2]
Caption: Simplified workflow for the synthesis of HFO-1234ze from HFC-245fa.
Applications in Research and Drug Development
While its primary commercial uses are as a refrigerant, foam blowing agent, and aerosol propellant, HFO-1234ze(E) has specific relevance to the scientific and pharmaceutical communities.[1][7][17]
Propellant for Metered-Dose Inhalers (MDIs)
The most significant application for drug development professionals is its emergence as a next-generation propellant for MDIs.[3] Current MDIs use HFA-134a and HFA-227ea, which have GWPs over 1,000 times that of CO₂.[3] Environmental regulations are driving the transition to low-GWP alternatives. HFO-1234ze(E) is a leading candidate due to its:
-
Near-zero GWP: Aligns with global sustainability goals.[3][18]
-
Favorable Physical Properties: Its vapor pressure and density are similar enough to HFAs to deliver comparable aerosol performance.[18]
-
Comprehensive Safety Profile: It has undergone extensive non-clinical toxicology and safety pharmacology assessments to support its use in pharmaceutical products, with clinical trials underway.[3][18]
Trustworthiness in Protocol: The development of HFO-1234ze(E) for MDI applications is a self-validating system. It requires adherence to stringent regulatory guidelines for new pharmaceutical excipients. The safety data, including chronic toxicology and reproductive studies, have been submitted to health authorities to validate its suitability for human use, ensuring patient safety is paramount.[3][18]
Specialty Etch Gas in Semiconductor Manufacturing
In materials science research, HFO-1234ze(E) is being investigated as an environmentally friendly replacement for high-GWP HFCs in the reactive ion etching of silicon dioxide (SiO₂).[19] Initial studies indicate higher etch rates and better selectivity compared to legacy gases, presenting a viable path to reduce the carbon footprint of semiconductor fabrication.[19]
Experimental Protocol: Vapor Pressure Measurement by Static Method
To ensure the technical accuracy of thermodynamic models, fundamental properties like vapor pressure must be precisely measured. The following describes a generalized, self-validating protocol for this purpose.
Objective: To determine the vapor pressure of a high-purity HFO-1234ze(E) sample at a series of controlled temperatures.
Methodology:
-
Sample Purification (Self-Validation):
-
The HFO-1234ze(E) sample (minimum purity 99.99%) is subjected to several freeze-pump-thaw cycles.[15]
-
Causality: This procedure removes dissolved atmospheric gases (N₂, O₂, etc.). Non-condensable gases would artificially inflate pressure readings, leading to erroneous data. The validation is achieved when the pressure over the frozen sample reaches a stable vacuum (< 10⁻³ Pa).[15]
-
-
Apparatus Preparation:
-
A thermostatically controlled sample cell of known volume, connected to a high-precision pressure transducer, is evacuated to a high vacuum.
-
The temperature of the cell is controlled using a circulating fluid bath, and temperature is measured with a calibrated platinum resistance thermometer.
-
-
Sample Loading:
-
A precisely metered amount of the purified HFO-1234ze(E) is cryogenically transferred into the sample cell.
-
-
Equilibrium Measurement:
-
The sample cell is heated to the first target temperature.
-
The system is allowed to reach thermal and phase equilibrium.
-
Causality: Equilibrium is essential for the measured pressure to be the true vapor pressure. It is validated by monitoring the pressure reading over time; the measurement is recorded only when the pressure remains stable within a predefined tolerance (e.g., ±0.01%) for an extended period (e.g., 30 minutes).
-
-
Data Acquisition:
-
Record the stable pressure and temperature.
-
Increment the temperature to the next setpoint and repeat step 4. This is done for a range of temperatures to create a vapor pressure curve.
-
-
Data Validation:
-
The experiment is repeated with different sample fillings (densities) to ensure the measured pressure is independent of the amount of liquid/vapor present, confirming the data lie on the saturation curve.
-
Results are compared against established literature values and thermodynamic models like the Helmholtz equation of state to verify accuracy.[15]
-
Conclusion
1,3,3,3-Tetrafluoroprop-1-ene, particularly the (E)-isomer, represents a significant achievement in sustainable chemistry. Its molecular structure, featuring a reactive double bond, imparts a unique combination of useful thermodynamic properties and a favorable environmental profile. For researchers and developers, HFO-1234ze(E) is not merely an industrial commodity but a critical enabling technology for creating next-generation products—from energy-efficient cooling systems to life-saving medical devices—that align with global environmental imperatives. A thorough understanding of its chemical properties, reactivity, and safety considerations is essential for harnessing its full potential responsibly.
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